1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine is a heterocyclic compound that features a thiadiazole ring fused with a piperazine moiety
Preparation Methods
The synthesis of 1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves the following steps:
Cyclization Reaction: The thiadiazole ring is formed through a cyclization reaction involving appropriate precursors.
Piperazine Introduction: The piperazine moiety is introduced through nucleophilic substitution or other suitable reactions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions .
Scientific Research Applications
1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .
Comparison with Similar Compounds
1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine can be compared with other similar compounds, such as:
1,2,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar chemical properties.
Piperazine Derivatives: Compounds with the piperazine moiety have diverse biological activities and applications.
The uniqueness of this compound lies in its specific combination of the thiadiazole and piperazine rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(2-methylpropyl)-5-piperazin-1-yl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4S/c1-8(2)7-9-12-10(15-13-9)14-5-3-11-4-6-14/h8,11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYQOFJCEGVUDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NSC(=N1)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.